molecular formula C8H8FNO3 B8245184 Methyl 2-amino-5-fluoro-4-hydroxybenzoate

Methyl 2-amino-5-fluoro-4-hydroxybenzoate

Cat. No.: B8245184
M. Wt: 185.15 g/mol
InChI Key: IESVHVCZQRPDFM-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-fluoro-4-hydroxybenzoate is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzoic acid, featuring an amino group, a fluoro substituent, and a hydroxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-fluoro-4-hydroxybenzoate typically involves the esterification of 2-amino-5-fluoro-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or distillation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-5-fluoro-4-hydroxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluoro substituent enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-fluoro-4-hydroxybenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxy groups on the aromatic ring allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-amino-5-fluoro-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESVHVCZQRPDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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